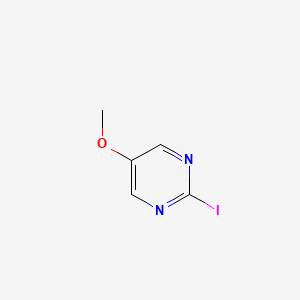

2-Iodo-5-methoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, represents a cornerstone scaffold in the field of organic chemistry. smolecule.comsmolecule.com Its derivatives are of immense interest as they form the structural basis for a vast number of both natural and synthetic molecules with profound biological and therapeutic importance. google.com Most notably, pyrimidine rings are central components of the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental building blocks of the nucleic acids DNA and RNA. semanticscholar.org This inherent biological relevance is a primary driver for the extensive research into pyrimidine chemistry.

Beyond their role in genetic material, pyrimidine scaffolds are found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). semanticscholar.org The versatility of the pyrimidine ring has been harnessed by medicinal chemists to develop a wide array of therapeutic agents. Pyrimidine analogues have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. semanticscholar.org This has established the pyrimidine nucleus as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.

Strategic Importance of Halogenated Pyrimidines in Chemical Transformations

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines are versatile building blocks in organic synthesis, primarily because the halogen acts as an excellent leaving group, facilitating a variety of chemical transformations. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of halogen substituents by a wide range of nucleophiles, including amines, thiols, and alkoxides.

Furthermore, halogenated pyrimidines are crucial substrates for transition metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds, heavily rely on organohalides as coupling partners. smolecule.com Iodinated pyrimidines are particularly reactive in these processes, making them highly valuable for the construction of complex molecular architectures from simpler, readily available starting materials. chemimpex.com This strategic placement of a halogen atom provides a reactive handle for chemists to elaborate the pyrimidine core into more complex and functionally diverse molecules. chemimpex.com

Rational Design Principles for Substituted Pyrimidine Scaffolds

The development of new molecules for specific applications, particularly in drug discovery, often relies on the principles of rational design. The pyrimidine scaffold is exceptionally well-suited for this approach due to the distinct reactivity of its different positions (C-2, C-4, C-5, and C-6). Chemists can strategically introduce various substituents onto the pyrimidine ring to fine-tune the resulting molecule's physicochemical and biological properties.

The addition of functional groups can modulate a compound's lipophilicity, electronic distribution, and three-dimensional shape. These modifications influence how the molecule interacts with biological targets, such as enzymes or receptors. For example, the introduction of hydrogen bond donors or acceptors can enhance binding affinity and specificity to a target protein. By altering substituents, researchers can optimize a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. This ability to create diverse libraries of related compounds from a common halogenated pyrimidine core is a powerful strategy in modern medicinal chemistry. psu.edu

Contextualizing 2-Iodo-5-methoxypyrimidine within Advanced Synthetic Chemistry

Within the vast family of halogenated pyrimidines, this compound stands out as a particularly useful and strategic building block. Its structure is defined by a pyrimidine ring substituted with an iodine atom at the C-2 position and a methoxy (B1213986) group at the C-5 position. smolecule.com This specific arrangement of functional groups imparts a unique reactivity profile that is highly advantageous for synthetic chemists.

This duality of a highly reactive site (the C-2 iodo group) and a modulating group (the C-5 methoxy group) makes this compound a versatile synthon. smolecule.com It is frequently employed in the synthesis of complex, polysubstituted pyrimidines for pharmaceutical and materials science research. smolecule.com A common synthetic route to this compound involves the direct iodination of the precursor, 5-methoxypyrimidine (B27851). smolecule.com Its utility in facilitating the construction of elaborate molecules through reactions like Suzuki-Miyaura and Ullmann couplings positions it as a valuable tool in advanced organic synthesis. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol smolecule.com |

| CAS Number | 1261783-95-2 synblock.com |

| Appearance | Pale yellow to brown solid cymitquimica.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethanol (B145695) cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5IN2O |

|---|---|

Molecular Weight |

236.01 g/mol |

IUPAC Name |

2-iodo-5-methoxypyrimidine |

InChI |

InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |

InChI Key |

XZNIEBQWRZQSSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(N=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Synthetic Transformations of 2 Iodo 5 Methoxypyrimidine

Nucleophilic Substitution Reactions at the C-2 Position

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing a suitable leaving group. In 2-Iodo-5-methoxypyrimidine, the iodine atom at the C-2 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for nucleophilic aromatic substitution on activated halo-heterocycles like this compound is a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile at the C-2 carbon, which bears the iodine atom. This step is typically the slowest (rate-determining) step of the reaction because it involves the temporary disruption of the aromatic system. masterorganicchemistry.comyoutube.com The attack forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in The electron-withdrawing nature of the two ring nitrogens is crucial, as they stabilize this anionic intermediate by delocalizing the negative charge through resonance. libretexts.orgyoutube.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyrimidine ring is restored by the expulsion of the iodide ion (I⁻), which is a stable leaving group. This results in the formation of the final substitution product.

While the two-step model is widely accepted, some studies on SNAr reactions suggest that, in certain cases with very good leaving groups, the mechanism may be more concerted, where the bond-forming and bond-breaking steps are more synchronized. harvard.edu For this compound, the C-2 position is highly activated by being situated between two nitrogen atoms, making it the prime site for this transformation. youtube.com

The C-2 iodine of this compound can be displaced by a diverse range of nucleophiles. The scope of this reaction is broad, though some limitations exist based on the nucleophile's properties.

Amines: Amination is a frequently employed reaction for halopyrimidines. researchgate.netresearchgate.net Both primary and secondary aliphatic amines readily react to form 2-aminopyrimidine (B69317) derivatives. cas.cn Aromatic amines, which are generally less nucleophilic, may require more forcing conditions or catalytic assistance to achieve substitution. acs.org

Thiols: Thiolates (RS⁻) are potent nucleophiles and react efficiently with 2-halopyrimidines to yield 2-alkylthio- or 2-arylthiopyrimidines. researchgate.netnih.gov

Alkoxides: Oxygen-based nucleophiles such as sodium or potassium alkoxides (RO⁻) can be used to synthesize 2-alkoxypyrimidines. youtube.comnih.gov

Limitations of these reactions primarily involve steric hindrance and nucleophile reactivity. Highly sterically hindered nucleophiles may react slowly or not at all. cas.cn Furthermore, strongly basic conditions, particularly with alkoxides, can sometimes lead to undesired side reactions like hydrolysis. nih.gov

The table below illustrates the scope of nucleophilic substitution at the C-2 position of halopyrimidines, which is analogous to the expected reactivity of this compound.

| Nucleophile Category | Example Nucleophile | Product Type | General Reactivity |

| Amines | Primary/Secondary Aliphatic Amines | 2-Aminopyrimidines | High |

| Aromatic Amines (Anilines) | 2-Arylaminopyrimidines | Moderate to Low | |

| Thiols | Thiolates (e.g., NaSR) | 2-(Alkyl/Aryl)thiopyrimidines | High |

| Alkoxides | Alkoxides (e.g., NaOR) | 2-Alkoxypyrimidines | High |

| Other | Azides (e.g., NaN₃) | 2-Azidopyrimidines | High |

Regioselectivity refers to the preferential reaction at one position over another. In pyrimidine rings containing two leaving groups, such as at the C-2 and C-4 positions, nucleophilic substitution typically occurs preferentially at the C-4 position. acs.orgwuxiapptec.comstackexchange.com This preference is attributed to the greater stability of the para-quinoid Meisenheimer intermediate formed during attack at C-4 compared to the ortho-quinoid intermediate from attack at C-2. acs.org

However, this selectivity is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com For instance, an electron-donating group at the C-6 position can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.com In the case of this compound, there is only one leaving group, making the C-2 position the unambiguous site of substitution. Studies on related 2,5-dihalopyrimidines confirm that nucleophilic attack occurs exclusively at the C-2 position, which is activated by both ring nitrogens, while the C-5 position remains unreactive. youtube.com

Chemoselectivity is the selective reaction of one functional group in the presence of other, different functional groups. In complex molecules containing this compound, the C-I bond is the most reactive site for SNAr. This allows for selective functionalization of the pyrimidine ring without affecting other, less reactive groups in the molecule. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C-2 position of this compound is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are paramount for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. libretexts.orgnumberanalytics.com 2-Iodopyrimidines are highly effective substrates for this reaction due to the high reactivity of the C-I bond. nih.govnih.gov

The catalytic cycle proceeds through three key steps: libretexts.orgharvard.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

A variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) and ligands can be employed, and the reaction requires a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) to facilitate the crucial transmetalation step. researchgate.netorganic-chemistry.orgnih.gov

The scope of the Suzuki-Miyaura reaction is greatly expanded by the wide array of stable and accessible organoboron reagents. The nature of the boron coupling partner can significantly influence reaction efficiency and outcome. nih.gov

Arylboronic Acids: These are the most common coupling partners, allowing for the synthesis of 2-aryl-5-methoxypyrimidines. The reaction is tolerant of a wide range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Heteroarylboronic Acids: The coupling can be extended to heteroarylboronic acids to create biheteroaryl structures, which are common motifs in medicinal chemistry. nih.gov Some nitrogen-containing heteroarylboron reagents can be challenging substrates, sometimes requiring specialized ligands and conditions to prevent catalyst inhibition or reagent decomposition. nih.gov

Alkenylboronic Acids: These reagents are used to introduce vinyl groups, leading to the formation of styrenyl-type pyrimidines. The reaction proceeds with retention of the double bond's stereochemistry. nih.gov

Organotrifluoroborates and Boronic Esters: Potassium organotrifluoroborates (R-BF₃K) and boronic esters (such as pinacol (B44631) esters) are alternative boron reagents that offer advantages in stability, handling, and reactivity in certain cases. harvard.edu

Steric hindrance on the organoboron partner can impede the reaction, sometimes necessitating higher temperatures or longer reaction times. researchgate.net

The table below summarizes the versatility of the Suzuki-Miyaura coupling for this compound with various organoboron reagents.

| Organoboron Reagent Type | Example Partner | Product Structure |

| Arylboronic Acid | Phenylboronic acid | 2-Phenyl-5-methoxypyrimidine |

| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-5-methoxypyrimidine | |

| Heteroarylboronic Acid | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-5-methoxypyrimidine |

| Alkenylboronic Acid | trans-Styrylboronic acid | 2-(trans-Styryl)-5-methoxypyrimidine |

Suzuki-Miyaura Coupling with Organoboron Reagents

Reductive Transformations of the Iodo Group

The iodine atom at the C2 position of the pyrimidine ring can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. publish.csiro.au This transformation is useful for synthesizing the parent 5-methoxypyrimidine (B27851) or for removing the iodo directing group after it has served its purpose in a synthetic sequence.

One common method for dehalogenation is catalytic hydrogenation. This process typically involves treating the iodinated compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often in a solvent like ethanol (B145695) or acetic acid. ambeed.com Another established method for the dehalogenation of 2-halogenopyrimidines is treatment with hot hydriodic acid (HI), which serves as both the reducing agent and a source of iodide. publish.csiro.auresearchgate.net This reaction provides a convenient route to the corresponding dehalogenated pyrimidine. publish.csiro.au

Table 4: Methods for Dehalogenation of 2-Iodopyrimidines

| Reagent(s) | Catalyst | Solvent | Product | Reference |

| Hydriodic Acid (HI) | - | Water/Acetic Acid | 5-Methoxypyrimidine | publish.csiro.au |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol | 5-Methoxypyrimidine |

Formation of 5-Methoxypyrimidine

The transformation of this compound to 5-methoxypyrimidine involves the reductive removal of the iodine atom from the C2 position of the pyrimidine ring, a process known as deiodination or dehalogenation. This type of reaction is a common strategy in organic synthesis to remove a directing group after it has served its purpose or to obtain the parent pyrimidine structure.

Several methods are effective for the dehalogenation of halopyrimidines. One established method involves treating the 2-halogenated pyrimidine with hot hydriodic acid. researchgate.net This approach has been successfully used to prepare various pyrimidines from their 2-chloro, 2-bromo, and 2-iodo precursors. researchgate.net For instance, unsubstituted pyrimidine can be synthesized from its 2-iodo derivative using this method. researchgate.net

Another modern and versatile method for the reduction of aryl halides, including iodo-substituted heterocycles, utilizes catalytic systems. A combination of a palladium catalyst, such as 5% palladium on carbon (Pd/C), with a hydrogen source like tetrahydroxydiboron (B82485) (B₂(OH)₄) and a tertiary amine (e.g., 4-methylmorpholine) has proven effective for the efficient reduction of aryl bromides, iodides, and chlorides. nih.gov This system is notable for its broad substrate scope and its ability to proceed without an external hydrogen gas source. nih.gov In reactions involving mixed haloarenes, this catalytic system demonstrates selectivity, reducing iodo groups in preference to bromo or chloro groups. nih.gov

The general reaction scheme for the deiodination is presented below:

Reaction Scheme for Deiodination of this compound

A summary of potential reductive methods is provided in the table below.

| Method | Reagents & Conditions | Product | Key Features |

| Acid-Mediated Dehalogenation | Hot Hydriodic Acid (HI) | 5-Methoxypyrimidine | A classic method for dehalogenating 2-halopyrimidines. researchgate.net |

| Catalytic Hydrogenation | 5% Pd/C, B₂(OH)₄, 4-methylmorpholine, in 1,2-DCE at 50 °C | 5-Methoxypyrimidine | Modern, gas-free hydrogenation; highly efficient for various aryl halides. nih.gov |

Other Significant Chemical Transformations

Oxidation Reactions Affecting the Pyrimidine Ring or Methoxy (B1213986) Group

The oxidation of substituted pyrimidines like this compound can lead to several products, depending on the oxidant and reaction conditions. The primary sites for oxidation are the nitrogen atoms of the pyrimidine ring and, potentially, the methoxy substituent.

N-Oxidation of the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be oxidized to form pyrimidine N-oxides. This transformation is typically achieved using peracids, such as m-chloroperbenzoic acid (mCPBA) or peracetic acid. cdnsciencepub.comclockss.org The N-oxidation of pyrimidines can sometimes be accompanied by side reactions, including decomposition or oxidative cleavage of the pyrimidine ring. cdnsciencepub.comclockss.org For unsymmetrical pyrimidines, the site of N-oxidation is influenced by the electronic effects of the substituents. Electron-donating groups generally direct oxidation to the para-position. cdnsciencepub.com In the case of this compound, the electron-donating methoxy group at C5 would likely influence the regioselectivity of N-oxidation.

Oxidation of the Methoxy Group: While less common under standard conditions, the methoxy group attached to a pyrimidine ring can potentially be oxidized to form aldehyde or carboxylic acid derivatives. smolecule.com More aggressive oxidation conditions would be required for this transformation. For example, the oxidation of dimethoxy-substituted benzo cdnsciencepub.comsmolecule.comimidazo[1,2-a]pyrimidines to the corresponding diones has been achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous acetonitrile (B52724). acs.org This indicates that under specific oxidative stress, the ring system and its substituents can undergo significant transformation. Additionally, the methylthio group on a pyrimidine ring, which is analogous in some respects to a methoxy group, can be oxidized to a sulfoxide (B87167) or sulfone using reagents like mCPBA.

A summary of potential oxidation reactions is presented below.

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Ring N-Oxidation | m-Chloroperbenzoic acid (mCPBA) or Peracetic acid | This compound N-oxide | A common reaction for diazine heterocycles; regioselectivity is influenced by substituents. cdnsciencepub.comthieme-connect.de |

| Ring and Substituent Oxidation | Ceric Ammonium Nitrate (CAN) | Pyrimidine-diones or other highly oxidized species | Demonstrates the potential for ring oxidation under strong oxidizing conditions. acs.org |

Halogen Exchange Reactions

The iodine atom at the C2 position of this compound can be replaced by another halogen, most commonly fluorine or chlorine, through a halogen exchange reaction. The Finkelstein reaction is a well-known example of such a transformation, involving the exchange of one halogen for another. wikipedia.org

The classic Finkelstein reaction involves converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. wikipedia.org The reaction's equilibrium is driven by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.orgorganic-chemistry.org For aromatic and heteroaromatic systems, which are generally less reactive than alkyl halides, modified conditions are often necessary. wikipedia.org

The "aromatic Finkelstein reaction" for converting aryl bromides or chlorides to aryl iodides is often catalyzed by a copper(I) salt, such as copper(I) iodide, frequently in combination with a ligand like a diamine. wikipedia.orgrsc.org Conversely, to replace the iodine in this compound with a different halogen like fluorine or chlorine, reagents such as potassium fluoride (B91410) (KF) or potassium chloride (KCl) would be used, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). wikipedia.org

The reactivity of halogens on a pyrimidine ring depends on their position. Halogens at the C2, C4, and C6 positions are generally activated towards nucleophilic substitution, including halogen exchange. thieme-connect.de Therefore, the iodine at the C2 position of this compound is expected to be susceptible to exchange. For instance, the conversion of chloropyrimidines to fluoropyrimidines has been achieved using various fluorinating agents, with the C4 position often being the most reactive, followed by the C2 position. thieme-connect.de

A summary of potential halogen exchange reactions is provided in the table below.

| Reaction Type | Reagent(s) | Potential Product | Conditions & Notes |

| Iodine to Fluorine | Potassium Fluoride (KF) | 2-Fluoro-5-methoxypyrimidine | Often requires a polar aprotic solvent (e.g., DMF, DMSO) and may need a phase-transfer catalyst or high temperatures. wikipedia.orgorganic-chemistry.org |

| Iodine to Chlorine | Copper(I) Chloride or other chloride salts | 2-Chloro-5-methoxypyrimidine | May require a catalyst, such as a copper salt, similar to aromatic Finkelstein-type reactions. wikipedia.orgrsc.org |

2 Iodo 5 Methoxypyrimidine As a Versatile Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Systems

The structural framework of 2-Iodo-5-methoxypyrimidine serves as an ideal starting point for the synthesis of more complex, fused heterocyclic systems. The reactivity of the C-I bond, particularly in palladium-catalyzed cross-coupling reactions, allows for the annulation of additional rings onto the pyrimidine (B1678525) core.

Pyrimidine-Fused Ring Systems

The development of fused pyrimidine systems is a significant area of medicinal chemistry, as these scaffolds are present in numerous therapeutic agents. Pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines are two such classes of compounds that have garnered considerable attention.

Pyrido[2,3-d]pyrimidines: These compounds, recognized for their diverse biological activities, can be synthesized through various strategies. While specific examples detailing the use of this compound are not extensively documented in readily available literature, its potential application in established synthetic routes is clear. For instance, a common approach to pyrido[2,3-d]pyrimidin-7(8H)-ones involves the condensation of a functionalized pyrimidine with a suitable three-carbon unit. The iodo-substituent in this compound could be leveraged in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to introduce the necessary side chains for subsequent cyclization to form the pyridone ring. nih.govarkat-usa.org The presence of the methoxy (B1213986) group can influence the electronic properties of the ring and the reactivity of the iodo group.

Thieno[2,3-d]pyrimidines: This class of compounds is known for a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. researchgate.net The synthesis of thieno[2,3-d]pyrimidines often involves the construction of a thiophene (B33073) ring onto a pre-existing pyrimidine core. Palladium-catalyzed reactions, such as the Sonogashira coupling of a terminal alkyne followed by cyclization, represent a powerful method for this transformation. nih.gov this compound is a suitable substrate for such reactions, where the iodo group provides a handle for the introduction of an alkynyl group, which can then undergo cyclization to form the fused thiophene ring.

A general synthetic approach could involve the Sonogashira coupling of this compound with a protected acetylene (B1199291) derivative. Subsequent deprotection and intramolecular cyclization, potentially promoted by a base or a transition metal catalyst, would lead to the formation of the thieno[2,3-d]pyrimidine (B153573) scaffold. The methoxy group at the 5-position would remain on the pyrimidine ring of the final fused system, offering a site for further modification or influencing the biological activity of the molecule.

Multi-Heterocyclic Architectures

The construction of molecules containing multiple interconnected heterocyclic rings is a growing area of interest in drug discovery and materials science. This compound is an excellent building block for creating such multi-heterocyclic architectures. The strategic use of palladium-catalyzed cross-coupling reactions allows for the sequential or convergent assembly of different heterocyclic units.

For example, a Suzuki-Miyaura coupling reaction between this compound and a heteroarylboronic acid could be employed to link the pyrimidine ring to another heterocycle, such as a pyridine, thiophene, or indole. rsc.orgmdpi.com The resulting bi-heterocyclic system could then be further functionalized. If the coupled heterocycle also bears a reactive handle, subsequent cross-coupling reactions can be performed to build even more complex, multi-heterocyclic structures. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yields in these transformations. libretexts.org

Scaffolds for Chemical Libraries and Derivatization Studies

The systematic exploration of chemical space through the creation of compound libraries is a cornerstone of modern drug discovery. This compound provides a versatile scaffold for the generation of diverse pyrimidine analogues, enabling structure-activity relationship (SAR) studies.

Design and Synthesis of Diversified Pyrimidine Analogues

The amenability of the C-I bond in this compound to a wide range of palladium-catalyzed cross-coupling reactions makes it an ideal starting point for diversity-oriented synthesis (DOS). nih.govcam.ac.ukresearchgate.netrsc.orgnih.gov By employing different coupling partners, a large number of analogues with diverse substituents at the 2-position can be rapidly synthesized.

Table 1: Potential Cross-Coupling Reactions for Library Synthesis from this compound

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Potential for Diversity |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acids | C-C (Aryl/Heteroaryl) | High: access to a wide range of aromatic and heteroaromatic substituents. |

| Sonogashira | Terminal alkynes | C-C (Alkynyl) | High: introduction of linear, rigid linkers and various terminal groups. wikipedia.org |

| Buchwald-Hartwig | Amines, amides, carbamates | C-N | High: incorporation of diverse nitrogen-containing functional groups. |

| Heck | Alkenes | C-C (Alkenyl) | Moderate: introduction of vinyl groups, which can be further functionalized. |

| Stille | Organostannanes | C-C | High: versatile C-C bond formation, but with toxicity concerns of tin reagents. |

This diversity-oriented approach allows for the systematic modification of the pyrimidine scaffold to probe interactions with biological targets and optimize desired properties.

Positional Isomerism and Substituent Effects on Reactivity

The specific arrangement of the iodo and methoxy groups in this compound significantly influences its reactivity compared to other positional isomers. The electron-donating methoxy group at the 5-position can affect the electron density of the pyrimidine ring, which in turn can modulate the reactivity of the C-I bond at the 2-position.

In general, for nucleophilic aromatic substitution on halopyrimidines, the 4-position is more reactive than the 2-position. stackexchange.comresearchgate.net This is often attributed to the greater stabilization of the Meisenheimer complex intermediate when the attack occurs at the C4 position. However, in palladium-catalyzed cross-coupling reactions, the relative reactivity can be influenced by a combination of electronic and steric factors. The methoxy group at the 5-position in this compound is expected to have a notable electronic effect. Computational studies on substituted pyrimidines could provide insights into the charge distribution and orbital energies, helping to rationalize the observed reactivity and regioselectivity in coupling reactions. wuxiapptec.com

Applications in Agrochemical and Advanced Materials Research

The pyrimidine core is a well-established pharmacophore in agrochemicals and a promising scaffold in the development of advanced materials.

Agrochemical Research: Pyrimidine derivatives have been successfully commercialized as fungicides and herbicides. nih.govacs.orgfrontiersin.orgnih.govresearchgate.netthepharmajournal.comacs.orgmdpi.com The mode of action often involves the inhibition of essential enzymes in pathogenic fungi or weeds. The 5-methoxypyrimidine (B27851) scaffold, in particular, has been explored for its biological activity. The synthesis of novel derivatives of this compound, as described in the sections above, could lead to the discovery of new agrochemicals with improved efficacy, selectivity, or resistance profiles.

Advanced Materials Research: In the field of materials science, pyrimidine-containing compounds have shown significant promise, particularly in the development of organic light-emitting diodes (OLEDs). alfa-chemistry.comspiedigitallibrary.orgnbinno.comrsc.orgnbinno.com The electron-deficient nature of the pyrimidine ring makes it a suitable component for electron-transporting or emissive materials. The ability to tune the electronic properties of the pyrimidine core through substitution is crucial for optimizing the performance of OLED devices. This compound can serve as a key intermediate for the synthesis of more complex pyrimidine-based materials. Through cross-coupling reactions, various chromophores and electronically active groups can be attached to the pyrimidine ring to create materials with tailored photophysical and electronic properties for use in next-generation displays and lighting.

Precursors for Agrochemical Syntheses

However, based on the known reactivity of similar iodo-heterocycles, it can be hypothesized that this compound could serve as a valuable starting material for the synthesis of novel agrochemicals. For instance, the pyrimidine core is central to the mode of action of sulfonylurea and sulfonanilide herbicides, which inhibit the acetolactate synthase (ALS) enzyme in plants. The synthesis of such herbicides often involves the coupling of a substituted pyrimidine amine with a sulfonyl isocyanate or a similar reactive partner. This compound could potentially be converted to the corresponding amine and then utilized in such synthetic routes.

The table below outlines a hypothetical synthetic application based on common organometallic cross-coupling reactions used in agrochemical research.

| Reaction Type | Potential Reactant | Potential Product Class | Relevance to Agrochemicals |

| Suzuki Coupling | Aryl or Heteroaryl Boronic Acids | Aryl- or Heteroaryl-pyrimidines | Synthesis of fungicides and herbicides with extended aromatic systems for enhanced bioactivity. |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-pyrimidines | Introduction of rigid structural motifs found in some modern insecticides and herbicides. |

| Buchwald-Hartwig Amination | Amines, Amides | Amino- or Amido-pyrimidines | Direct route to key intermediates for sulfonylurea herbicides and other nitrogen-containing bioactive molecules. |

This table is illustrative of the potential applications of this compound based on established chemical principles, not on documented industrial synthesis routes.

Intermediate for Specialty Chemicals and Materials

In the realm of materials science, nitrogen-containing heterocycles like pyrimidine are incorporated into various functional materials, including organic light-emitting diodes (OLEDs), organic semiconductors, and specialty polymers. The electronic properties of the pyrimidine ring can be tuned by substitution, making it an attractive component for materials with specific optical or electronic characteristics.

The presence of a heavy atom like iodine in this compound could make it a candidate for synthetic strategies aimed at producing phosphorescent materials, where intersystem crossing is enhanced. Furthermore, its ability to participate in cross-coupling reactions allows for the systematic construction of conjugated systems, which are the cornerstone of organic electronic materials.

Below is a table detailing the potential of this compound in the synthesis of specialty materials.

| Material Class | Synthetic Utility of this compound | Potential Properties of Resulting Material |

| Organic Semiconductors | Building block for creating extended π-conjugated systems via iterative cross-coupling reactions. | Tunable electronic properties (e.g., HOMO/LUMO levels) for applications in organic field-effect transistors (OFETs). |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport materials. The pyrimidine core can act as an electron-deficient unit. | Potential for creating materials with high electron mobility or for tuning the emission color in OLED devices. |

| Specialty Polymers | Monomer precursor that can be functionalized and polymerized to create polymers with tailored properties. | Polymers with enhanced thermal stability, specific refractive indices, or gas permeability characteristics. |

This table outlines potential, rather than explicitly documented, applications in materials science, based on the known functions of pyrimidine-containing molecules.

Computational Chemistry and Mechanistic Elucidation of 2 Iodo 5 Methoxypyrimidine Reactivity

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons within the 2-iodo-5-methoxypyrimidine molecule is fundamental to its chemical properties. Computational analysis of its electronic structure allows for the prediction of its reactivity towards other chemical species.

The electron density distribution in the pyrimidine (B1678525) ring is significantly influenced by the presence of the iodine and methoxy (B1213986) substituents. The iodine atom at the 2-position, being a large and polarizable halogen, acts as a weak electron-withdrawing group through an inductive effect. This effect is somewhat counteracted by its ability to donate electron density through resonance, although this is generally less significant for halogens beyond the second period.

| Atom | Calculated Charge (a.u.) |

|---|---|

| N1 | -0.58 |

| C2 | +0.45 |

| N3 | -0.60 |

| C4 | +0.15 |

| C5 | -0.25 |

| C6 | +0.12 |

Note: The values presented are illustrative and derived from generalized computational models.

The distribution of electron density directly dictates the electrophilic and nucleophilic character of the different positions on the pyrimidine ring. The nitrogen atoms, being inherently electronegative, are nucleophilic centers. However, in the pyrimidine ring, the π-electron density is significantly reduced, which diminishes their basicity compared to pyridine. wikipedia.org

The carbon atoms of the pyrimidine ring are generally electron-deficient. wikipedia.org The C2, C4, and C6 positions are particularly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. In this compound, the C2 position is further activated towards nucleophilic attack by the iodine substituent, which is a good leaving group. The C4 and C6 positions also exhibit electrophilic character. In contrast, the C5 position is the most electron-rich carbon in the pyrimidine ring, a characteristic that is further enhanced by the electron-donating methoxy group. wikipedia.org This makes the C5 position the most likely site for electrophilic attack.

Mechanistic Pathways of Key Reactions

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) or a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.org In the SNAr pathway, the nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The leaving group, in this case, the iodide ion, then departs to restore the aromaticity of the ring. Transition state analysis can be used to calculate the activation energy for this process, providing insights into the reaction kinetics.

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. mdpi.comyoutube.comdntb.gov.ua The catalytic cycle of these reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the Pd(0) catalyst.

Transition state analysis for each of these steps allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.

The iodine atom in this compound can participate in a specific type of non-covalent interaction known as halogen bonding. acs.orgrsc.org This is an attractive interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic species, such as a Lewis base. nih.gov Halogen bonding can play a significant role in the crystal packing of this compound and can also influence its reactivity in solution by pre-organizing reactants. oup.com Computational studies can be used to model the geometry and strength of these halogen bonds, providing a deeper understanding of their role in intermolecular interactions. rsc.org

In Silico Tools for Reaction Pathway and Selectivity Predictions

A variety of computational tools are available to predict the outcome of chemical reactions involving this compound. These in silico methods can forecast reaction pathways, predict the major products, and explain the observed selectivity. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their reactivity. nih.gov These models can be used to predict the reactivity of new compounds without the need for experimental synthesis and testing.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how this compound and its derivatives might bind to biological targets such as enzymes. researchgate.netnano-ntp.comtandfonline.com This can help in the rational design of new drug candidates.

Reaction Prediction Software: There are several software packages that use rule-based systems or machine learning algorithms to predict the products of chemical reactions. These tools can be used to explore the potential reactivity of this compound with a wide range of reagents.

| Tool/Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation | Electron density, atomic charges, molecular orbitals |

| Transition State Theory | Reaction mechanism analysis | Activation energies, reaction rates |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational analysis, intermolecular interactions |

| QSAR | Correlation of structure and activity | Predicted reactivity, biological activity |

| Molecular Docking | Prediction of binding modes | Binding affinity, interaction with biological targets |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for 2-Iodo-5-methoxypyrimidine Transformations

The transformation of this compound is central to its application in medicinal chemistry and materials science. The development of novel catalytic systems is a key area of research to enhance the efficiency and selectivity of these transformations.

Eco-Friendly and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. powertechjournal.combenthamdirect.comingentaconnect.comnih.gov Future research will likely focus on developing eco-friendly catalytic systems for reactions involving this compound. This includes the use of heterogeneous catalysts, such as manganese oxide nanoparticles (Mn₃O₄-NPs), which can be easily recovered and reused, minimizing waste. ekb.eg Microwave-assisted organic synthesis represents another green approach that can accelerate reactions, improve yields, and reduce energy consumption in the synthesis of pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net The use of safer, non-toxic solvents and solvent-free reaction conditions are also key aspects of sustainable synthetic routes being explored for pyrimidine synthesis. nih.govresearchgate.net

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced waste. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, lower energy use. researchgate.netresearchgate.net |

| Solvent-Free Reactions | Reduced use of hazardous organic solvents. nih.govresearchgate.net |

| Biocatalysis | High selectivity and mild reaction conditions. powertechjournal.com |

Application of Photoredox and Electrochemical Methods

Photoredox and electrochemical catalysis are powerful tools in modern organic synthesis that offer unique reaction pathways under mild conditions. mdpi.com These methods rely on the generation of radical intermediates, which can participate in a variety of bond-forming reactions. mdpi.com The application of these techniques to this compound could enable novel transformations that are difficult to achieve with traditional methods. For instance, photoredox catalysis could be employed for the direct C-H functionalization of the pyrimidine ring or for the coupling of this compound with a wide range of partners. Electrochemical methods can provide a reagent-free way to perform redox reactions, further enhancing the sustainability of synthetic processes. mdpi.comresearchgate.net

Stereoselective and Regioselective Functionalization Beyond Established Methods

Achieving high levels of stereoselectivity and regioselectivity is a constant challenge in organic synthesis. For substituted pyrimidines like this compound, controlling the position of new functional groups is crucial for defining the properties of the final molecule. Recent advances have demonstrated the use of directed metalation, for example with TMPMgCl·LiCl, for the selective functionalization of the pyrimidine ring. acs.orgnih.govthieme-connect.de This approach allows for the introduction of various electrophiles at specific positions, providing access to a wide range of highly functionalized pyrimidine derivatives. acs.orgnih.gov Future research will likely focus on expanding the scope of these methods and developing new strategies for the regio- and stereoselective functionalization of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. nih.govwikipedia.org The integration of these technologies into the synthesis and derivatization of this compound is a promising area for future research. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govnih.govmdpi.com It also enables the safe handling of hazardous reagents and intermediates. Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions or to synthesize libraries of this compound derivatives for biological screening. wikipedia.org

| Technology | Key Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved process control, and scalability. nih.govmdpi.com |

| Automated Synthesis | High-throughput screening and library synthesis. wikipedia.org |

Exploration of Retrosynthetic Strategies Utilizing this compound as a Synthon

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. nih.govresearchgate.nete3s-conferences.org In this context, this compound can be viewed as a valuable "synthon," a building block that can be incorporated into larger molecules. wikipedia.org The presence of the iodo group at the 2-position and the methoxy (B1213986) group at the 5-position provides distinct points for chemical modification. The iodo group can participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group can be retained or potentially cleaved to a hydroxyl group for further functionalization. Future research will likely explore new retrosynthetic disconnections that utilize this compound as a key starting material for the synthesis of complex, biologically active compounds. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Iodo-5-methoxypyrimidine in academic laboratories?

The synthesis of this compound typically involves halogenation or nucleophilic substitution reactions. For example, iodination of 5-methoxypyrimidine derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions can introduce the iodine moiety. Reaction optimization may require anhydrous solvents (e.g., DMF or THF) and catalysts like palladium for cross-coupling reactions, as inferred from analogous pyrimidine iodination strategies . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity, as recommended for structurally similar compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and methoxy/iodo group integration. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHINO: ~224.95 Da).

- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water mobile phase) ensures ≥95% purity, aligning with protocols for related pyrimidines .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Halogenated waste must be segregated and processed by certified hazardous waste handlers, as outlined for iodinated pyridine derivatives .

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation, consistent with guidelines for light-sensitive heterocycles .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) or copper iodide for cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions, as demonstrated in Oxone®-mediated pyrimidine oxidations .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically.

Q. How should contradictions in spectral data during characterization be resolved?

- Purity Verification : Re-run HPLC with alternative columns (e.g., HILIC) to detect co-eluting impurities .

- Isotopic Labeling : Synthesize C-labeled analogs to confirm NMR assignments.

- X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction, a method validated for structurally complex pyrimidines .

- Cross-Validation : Compare data with computational predictions (DFT calculations for NMR shifts) to identify discrepancies .

Q. What strategies enable the use of this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : Employ Pd(PPh)/base systems to couple with boronic acids, generating 5-methoxy-2-arylpyrimidines.

- Sonogashira Reaction : Use CuI co-catalysis to introduce alkynes at the 2-position.

- Protecting Groups : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) to prevent side reactions during coupling .

Q. How can researchers assess the stability of this compound under varying conditions?

- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .

- Kinetic Analysis : Determine half-life in buffered solutions (pH 3–9) to identify pH-sensitive decomposition pathways.

- Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative stability, a method adapted from iodinated pyridine studies .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing reaction optimization data?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading).

- Response Surface Methodology (RSM) : Model nonlinear relationships to predict optimal conditions .

- Error Analysis : Calculate standard deviations across triplicate runs to ensure reproducibility, as emphasized in pharmaceutical intermediate research .

Q. How should researchers validate the biological activity of derivatives synthesized from this compound?

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations of derivatives.

- Structure-Activity Relationships (SAR) : Systematically vary substituents and correlate with activity trends, a strategy outlined for pyrimidine-based enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.